Damirone A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

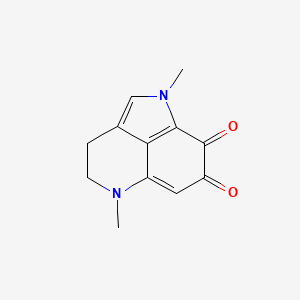

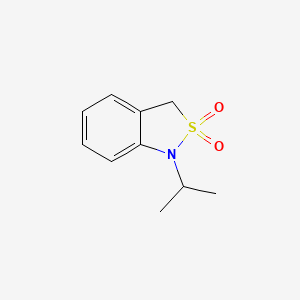

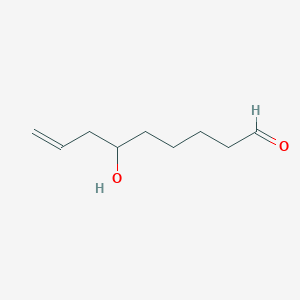

Damirone A is a member of the pyrroloquinoline alkaloids family, which are compounds isolated from marine organisms. These compounds exhibit numerous biological activities due to their unique highly-fused structures . This compound, along with its related compounds, has been studied for its structural and electronic properties, which contribute to its various physiological activities .

Méthodes De Préparation

Damirone A can be synthesized from makaluvamines, which are also isolated from marine sponges. Specifically, makaluvamines H and C can be transformed into damirones A and B, respectively, through alkaline hydrolysis . The crystal structure of this compound has been established by X-ray diffraction analysis .

Analyse Des Réactions Chimiques

Damirone A undergoes various chemical reactions, including complexation with magnesium and guanidinium cations. These interactions involve ionic and hydrogen bond interactions, which have been studied using quantum mechanical calculations in both gas phase and solution . The compound’s electron affinities and reduction potentials are also evaluated, showing changes upon complexation with these cations .

Applications De Recherche Scientifique

Damirone A exhibits numerous biological activities, making it a subject of interest in various scientific research fields. It has been studied for its anticancer, antifungal, and antiparasitic properties due to its electrochemical attributes . Additionally, this compound and its related compounds have been investigated for their potential as new medicinally valuable agents, agricultural chemicals, cosmetics, and health foods .

Mécanisme D'action

The mechanism of action of damirone A involves its interaction with metal cations, which can reinforce electron-transfer reactions. These interactions are crucial for the compound’s physiological activities, such as its anticancer and antiparasitic effects . The electrostatic interaction is the most important stabilizing component in these reactions .

Comparaison Avec Des Composés Similaires

Damirone A is part of the pyrroloquinoline alkaloids family, which includes compounds like batzelline A/D, makaluvamine O, and makaluvone . These compounds share similar highly-fused structures and exhibit various biological activities. this compound is noted for its stability and unique electronic properties compared to other compounds in this family .

Propriétés

Numéro CAS |

138683-66-6 |

|---|---|

Formule moléculaire |

C12H12N2O2 |

Poids moléculaire |

216.24 g/mol |

Nom IUPAC |

2,7-dimethyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,8-triene-10,11-dione |

InChI |

InChI=1S/C12H12N2O2/c1-13-4-3-7-6-14(2)11-10(7)8(13)5-9(15)12(11)16/h5-6H,3-4H2,1-2H3 |

Clé InChI |

NWBAIJSXHACZNH-UHFFFAOYSA-N |

SMILES canonique |

CN1CCC2=CN(C3=C2C1=CC(=O)C3=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)

![Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate](/img/structure/B14268726.png)

![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)

![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)

![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)